5-(2-Pyridyl)thiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide and related compounds involves multi-step reactions, including Suzuki cross-coupling and condensation processes. For instance, Ahmad et al. (2021) discussed the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters, leading to the formation of pyrazine analogs. The process emphasized the importance of NMR and mass spectrometry in confirming the target molecules' structure (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been determined through single crystal X-ray diffraction studies. Prabhuswamy et al. (2016) analyzed the crystal structure of a thiophene-2-carboxamide derivative, highlighting the significance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the compound's structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity and properties of 5-(2-Pyridyl)thiophene-2-carboxamide derivatives have been explored through various chemical reactions. For example, O'Rourke et al. (2018) described a new approach for the preparation of 5-carboxamide-6-aryl analogues, emphasizing the role of late-stage functionalisation and Suzuki-Miyaura reaction in accessing a novel library of compounds (O'Rourke et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for understanding the application potential of 5-(2-Pyridyl)thiophene-2-carboxamide. Faghihi & Mozaffari (2008) synthesized new polyamides containing pyridyl moiety, discussing their high yield, inherent viscosities, and solubility in polar solvents, which are important for their application in materials science (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the application and functionalisation of 5-(2-Pyridyl)thiophene-2-carboxamide derivatives. Yang & Fang (2007) provided methods for the synthesis of novel polycyclic and multi-substituted thiophene derivatives, shedding light on the compound's versatility in synthetic chemistry (Yang & Fang, 2007).
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Neuropharmacology
Presynaptic α7 and β2 * nicotinic acetylcholine receptors (nAChRs) in the prefrontal cortex (PFC) have been implicated in processes such as enhancing working memory and attention . The ability of presynaptic nAChRs to modulate neurotransmitter release, notably glutamate release, is postulated to contribute to nicotine’s effects . The compound “®-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide)” (compound A) is used as an α7 nAChR-selective agonist .
Organic Synthesis
Thiophene derivatives are used in organic synthesis . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Electronic and Nonlinear Optical Properties
Thiophene derivatives, such as 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been studied for their electronic and nonlinear optical properties . These properties were studied through Density Functional Theory (DFT) calculations .
Bromination Reaction
Thiophene derivatives are used in bromination reactions . For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using a bromination reaction .
Heterocyclization of Various Substrates
Thiophene-based analogs have been used in the synthesis of thiophene derivatives by heterocyclization of various substrates . The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .
Suzuki Cross-Coupling Reactions
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via Suzuki cross-coupling reactions . These compounds were confirmed by NMR and mass spectrometry .
Bromination Reaction
Thiophene derivatives have been used in bromination reactions . For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using a bromination reaction .
properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZHKPVINNIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381093 | |
Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)thiophene-2-carboxamide | |
CAS RN |
175202-40-1 | |
Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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